sec-Butyl hexafluoroisopropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec-Butyl hexafluoroisopropyl carbonate is an organofluorine compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a sec-butyl group and a hexafluoroisopropyl carbonate moiety, which contribute to its distinct reactivity and stability .
Vorbereitungsmethoden
The synthesis of sec-Butyl hexafluoroisopropyl carbonate typically involves the reaction of sec-butyl alcohol with hexafluoroisopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
sec-Butyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the hexafluoroisopropyl group.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
sec-Butyl hexafluoroisopropyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: This compound is employed in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Wirkmechanismus
The mechanism of action of sec-Butyl hexafluoroisopropyl carbonate involves its interaction with nucleophiles and electrophiles. The hexafluoroisopropyl group stabilizes the compound, making it less reactive towards certain reagents. in the presence of strong nucleophiles or under acidic or basic conditions, the carbonate group can be cleaved, leading to the formation of reactive intermediates that participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
sec-Butyl hexafluoroisopropyl carbonate can be compared with other similar compounds, such as:
tert-Butyl hexafluoroisopropyl carbonate: Similar in structure but with a tert-butyl group instead of a sec-butyl group, leading to different reactivity and stability.
Hexafluoroisopropyl carbamates: These compounds share the hexafluoroisopropyl group but differ in their functional groups, resulting in varied applications and reactivity.
The uniqueness of this compound lies in its combination of the sec-butyl group and hexafluoroisopropyl carbonate moiety, which imparts specific chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C8H10F6O3 |
---|---|
Molekulargewicht |
268.15 g/mol |
IUPAC-Name |
butan-2-yl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C8H10F6O3/c1-3-4(2)16-6(15)17-5(7(9,10)11)8(12,13)14/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
QDRQFHLCBBGZQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.